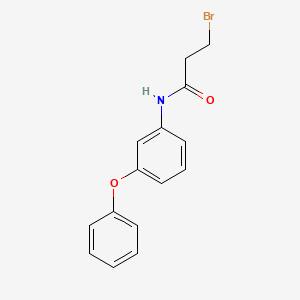

3-Bromo-N-(3-phenoxyphenyl)propanamide

Description

Structure

3D Structure

Properties

CAS No. |

620597-96-8 |

|---|---|

Molecular Formula |

C15H14BrNO2 |

Molecular Weight |

320.18 g/mol |

IUPAC Name |

3-bromo-N-(3-phenoxyphenyl)propanamide |

InChI |

InChI=1S/C15H14BrNO2/c16-10-9-15(18)17-12-5-4-8-14(11-12)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18) |

InChI Key |

DQDVHQYQBNRHMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo N 3 Phenoxyphenyl Propanamide

Retrosynthetic Analysis of 3-Bromo-N-(3-phenoxyphenyl)propanamide

A retrosynthetic analysis of this compound identifies the amide bond as the most logical site for disconnection. This primary disconnection simplifies the target molecule into two key synthons: a nucleophilic amine component, 3-phenoxyaniline (B129670) , and an electrophilic three-carbon acyl component, such as a 3-bromopropionyl halide or 3-bromopropanoic acid .

This strategy is advantageous because both precursors are readily accessible. 3-Phenoxyaniline is a commercially available intermediate. fishersci.cascbt.com The 3-bromopropanoyl moiety can be sourced from stable and reactive starting materials.

Alternative, less common disconnections could involve the C-Br bond or the C-O ether linkage of the phenoxyphenyl group. These routes would necessitate the synthesis of more complex precursors, such as N-(3-phenoxyphenyl)propanamide followed by a selective bromination, or the coupling of a phenol (B47542) with an N-(3-bromophenyl)propanamide derivative.

Direct Amide Bond Formation Approaches to this compound

Directly forming the amide bond between 3-phenoxyaniline and a suitable three-carbon electrophile is the most common and efficient strategy for synthesizing the target compound.

The acylation of 3-phenoxyaniline with a 3-bromopropionyl halide, typically 3-bromopropionyl chloride, is a robust and direct method for forming the desired amide linkage. This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 3-phenoxyaniline attacks the electrophilic carbonyl carbon of the acyl halide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the halide leaving group and a proton transfer yields the final amide product and a hydrohalic acid byproduct (e.g., HCl).

To neutralize the acidic byproduct, which would otherwise protonate the starting amine and halt the reaction, a base is typically required. Common choices include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. researchgate.net The reaction is generally performed in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or diethyl ether, often at reduced temperatures (e.g., in an ice bath) to control the exothermic nature of the reaction. researchgate.net

Table 1: Typical Conditions for Acylation of Anilines

| Parameter | Condition |

|---|---|

| Amine | 3-Phenoxyaniline |

| Acylating Agent | 3-Bromopropionyl chloride |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Base | Triethylamine or Pyridine |

| Temperature | 0 °C to room temperature |

An alternative to using reactive acyl halides is the direct coupling of 3-phenoxyaniline with 3-bromopropanoic acid. This approach avoids the handling of moisture-sensitive acyl halides but requires the use of a coupling agent to activate the carboxylic acid. Peptide coupling reagents are widely used for this purpose.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The reaction mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then readily attacked by the amine.

A typical procedure involves dissolving 3-bromopropanoic acid and 3-phenoxyaniline in a suitable solvent like dimethylformamide (DMF), followed by the addition of the coupling agent and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to maintain basic conditions. The reaction is often stirred at room temperature for several hours to ensure completion.

Table 2: Example Coupling Reaction Conditions

| Component | Reagent/Condition | Purpose |

|---|---|---|

| Carboxylic Acid | 3-Bromopropanoic acid | Acyl source |

| Amine | 3-Phenoxyaniline | Nucleophile |

| Coupling Agent | HATU | Carboxylic acid activation |

| Base | DIPEA | Maintain basic pH |

| Solvent | DMF | Reaction medium |

| Temperature | Room Temperature | Reaction condition |

Indirect Synthetic Routes to this compound Precursors

Indirect routes involve the synthesis of a precursor molecule that is subsequently modified to yield the final product. These multi-step approaches can be useful if the direct routes are problematic or if specific precursors are more readily available.

This strategy involves first synthesizing N-(3-phenoxyphenyl)propanamide and then introducing the bromine atom at the β-position of the propanamide side chain. The initial amide can be prepared by reacting 3-phenoxyaniline with propionyl chloride or propanoic acid.

The subsequent bromination must be selective for the side chain to avoid substitution on the electron-rich aromatic rings. While classic methods like using N-bromosuccinimide (NBS) with a radical initiator can be employed, modern techniques may offer milder conditions. For instance, visible-light-driven photocatalytic bromination using NBS and a photocatalyst like eosin (B541160) Y has been explored for similar systems, offering a potentially more controlled and energy-efficient method. Careful optimization would be required to ensure selective bromination at the desired position.

The synthesis of the key precursor, 3-phenoxyaniline, is a critical step that enables the primary synthetic strategies. While commercially available, its synthesis is well-documented and typically involves a cross-coupling reaction to form the diaryl ether bond.

A common laboratory-scale method is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. For the synthesis of 3-phenoxyaniline, this could involve reacting phenol with 3-bromoaniline (B18343) in the presence of a copper(I) catalyst (e.g., CuCl) and a base such as potassium carbonate (K2CO3). chemicalbook.com The reaction is typically carried out at elevated temperatures in a high-boiling point solvent like o-xylene. chemicalbook.com The addition of a ligand, such as 1-butyl-1H-imidazole, can facilitate the reaction and improve yields. chemicalbook.com

Table 3: Reagents for Ullmann Synthesis of 3-Phenoxyaniline chemicalbook.com

| Role | Reagent |

|---|---|

| Aryl Halide | 3-Bromoaniline |

| Nucleophile | Phenol |

| Catalyst | Copper(I) chloride (CuCl) |

| Base | Potassium Carbonate (K2CO3) |

| Ligand | 1-Butyl-1H-imidazole |

| Solvent | o-Xylene |

Optimization of Reaction Conditions for this compound Synthesis

The successful synthesis of this compound hinges on the careful optimization of reaction conditions. Key areas of focus include the impact of solvents on reaction kinetics, the role of catalytic systems in enhancing reaction efficiency, and the development of advanced purification techniques to ensure the isolation of a high-purity final product.

The choice of solvent plays a pivotal role in the acylation of amines, influencing both the reaction rate and the yield of the desired product. The polarity of the solvent can significantly affect the solubility of the reactants and the stability of the transition state. A systematic study of various solvents is essential to determine the optimal medium for the synthesis of this compound.

The reaction kinetics are typically monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track the consumption of reactants and the formation of the product over time. This data allows for the determination of reaction rates and the elucidation of the reaction mechanism.

Table 1: Effect of Different Solvents on the Yield of this compound

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |

| Dichloromethane (DCM) | 8.93 | 4 | 85 |

| Tetrahydrofuran (THF) | 7.52 | 6 | 78 |

| Acetonitrile (B52724) (MeCN) | 37.5 | 5 | 82 |

| Ethyl Acetate (B1210297) (EtOAc) | 6.02 | 8 | 70 |

| Toluene (B28343) | 2.38 | 12 | 55 |

Note: The data in this table is representative of typical trends observed in similar acylation reactions and is intended for illustrative purposes.

Generally, aprotic solvents of moderate polarity, such as dichloromethane, are favored as they effectively dissolve the reactants without significantly solvating the nucleophilic amine, thus promoting a faster reaction. In contrast, highly polar aprotic solvents like acetonitrile can also be effective, while non-polar solvents such as toluene often lead to slower reaction rates. Protic solvents are generally avoided as they can react with the acyl chloride.

While the reaction between an amine and an acyl chloride can proceed without a catalyst, the addition of a basic catalyst is common practice to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Tertiary amines, such as triethylamine (TEA) or pyridine, are frequently employed for this purpose.

In some cases, Lewis acids can be used to activate the acyl chloride, making the carbonyl carbon more electrophilic and accelerating the reaction. However, care must be taken as Lewis acids can also coordinate with the amine, reducing its nucleophilicity. The choice of catalyst and its loading are critical parameters to be optimized.

Table 2: Influence of Catalytic Systems on the Synthesis of this compound

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Triethylamine (TEA) | 110 | 3 | 92 |

| Pyridine | 110 | 4 | 88 |

| Diisopropylethylamine (DIPEA) | 110 | 3.5 | 90 |

| None (uncatalyzed) | 0 | 24 | 40 |

| Zinc Chloride (ZnCl₂) | 10 | 6 | 65 |

Note: The data in this table is representative of typical trends observed in similar acylation reactions and is intended for illustrative purposes.

The use of a stoichiometric amount of a non-nucleophilic tertiary amine base like triethylamine or DIPEA is generally optimal for scavenging the generated HCl and driving the reaction to completion.

Obtaining this compound in high purity is essential for its subsequent applications. The primary methods for purification include crystallization and column chromatography.

Crystallization: This is a highly effective method for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is crucial. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for the formation of well-defined crystals upon cooling. Common solvents for the recrystallization of amides include ethanol (B145695), ethyl acetate, and mixtures of polar and non-polar solvents like ethyl acetate/hexane (B92381). nih.gov

Table 3: Screening of Solvents for Crystallization of this compound

| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |

| Ethanol | High | Moderate | Needles |

| Ethyl Acetate | High | Low | Plates |

| Acetone | Very High | High | Poor |

| Dichloromethane/Hexane | High | Low | Prisms |

| Toluene | Moderate | Low | Needles |

Note: The data in this table is representative of typical crystallization behavior of N-aryl amides and is intended for illustrative purposes.

Column Chromatography: For instances where crystallization does not yield a product of sufficient purity, or for the separation of closely related impurities, column chromatography is the method of choice. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to effect the separation of the desired compound from any impurities.

Chemical Reactivity and Derivatization Strategies of 3 Bromo N 3 Phenoxyphenyl Propanamide

Transformations Involving the Bromine Moiety in 3-Bromo-N-(3-phenoxyphenyl)propanamide

The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups. Its position on a primary carbon atom makes it susceptible to various nucleophilic substitution and organometallic coupling reactions.

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic and thus a target for nucleophiles. Nucleophilic substitution reactions on this primary alkyl bromide are expected to proceed predominantly through an S(_N)2 mechanism. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is concerted, meaning the bond formation with the nucleophile and the bond breaking with the bromide leaving group occur simultaneously through a single transition state.

A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of derivatives. The general scheme for this transformation is depicted below:

Reaction with Amines: Primary and secondary amines can react to form the corresponding amino-substituted propanamides.

Reaction with Azides: Sodium azide (B81097) is a common nucleophile used to introduce the azido (B1232118) group, which can be further reduced to a primary amine.

Reaction with Cyanides: The introduction of a cyano group using reagents like sodium cyanide extends the carbon chain and provides a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reaction with Thiolates: Thiolates can displace the bromide to form thioethers.

Table 1: Representative Nucleophilic Substitution Reactions of this compound This table is illustrative and based on general principles of nucleophilic substitution on alkyl bromides. Specific reaction conditions and yields for this compound are not available in the cited literature.

| Nucleophile | Reagent Example | Product Structure |

| Amine | R₂NH | |

| Azide | NaN₃ | |

| Cyanide | NaCN | |

| Thiolate | RSH + Base |

While the bromine in this compound is on an sp³-hybridized carbon, making it a less common substrate for traditional cross-coupling reactions compared to aryl or vinyl halides, certain palladium-catalyzed reactions can still be employed, particularly for Sonogashira couplings with unactivated alkyl bromides. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction typically couples organoboron compounds with organohalides. wikipedia.org While challenging with alkyl bromides, advancements in catalyst systems have expanded the scope to include sp³-hybridized carbons. organic-chemistry.org A potential Suzuki coupling of this compound would involve a boronic acid or ester in the presence of a palladium catalyst and a base to form a carbon-carbon bond. libretexts.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.org Similar to the Suzuki reaction, the use of alkyl bromides in Heck reactions is less common but has been reported. youtube.com This would result in the formation of a new carbon-carbon double bond.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org Notably, catalyst systems based on N-heterocyclic carbene (NHC) ligands have been developed to facilitate the Sonogashira coupling of unactivated alkyl bromides. organic-chemistry.org This provides a viable route for the alkynylation of this compound. libretexts.org

Table 2: Potential Organometallic Coupling Reactions This table presents theoretical applications of organometallic coupling reactions to this compound based on established methodologies.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂ / SPhos | Aryl-substituted propanamide |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Alkenyl-substituted propanamide |

| Sonogashira Coupling | Terminal alkyne | Pd(OAc)₂ / IPr-HCl / CuI | Alkynyl-substituted propanamide |

Reductive debromination offers a method to remove the bromine atom and replace it with a hydrogen, effectively converting this compound to N-(3-phenoxyphenyl)propanamide. This transformation can be achieved using various reducing agents. Common methods include the use of tin hydrides, such as tributyltin hydride, via a radical mechanism, or catalytic hydrogenation. More recently, light-mediated reductive debromination of unactivated alkyl and aryl bromides has been developed as a milder alternative. acs.org The selectivity of these reactions is generally high for the carbon-bromine bond, leaving other functional groups like the amide and the phenoxy ether intact under appropriate conditions.

Reactivity of the Amide Linkage in this compound

The amide bond in this compound is relatively stable but can undergo specific transformations under forcing conditions or with appropriate activation.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, typically requires harsh conditions such as prolonged heating in the presence of strong acids or bases. chemguide.co.uklibretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate, which then collapses to release 3-bromopropanoic acid and 3-phenoxyaniline (B129670). libretexts.org

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate expels the 3-phenoxyanilide anion, which is then protonated to give 3-phenoxyaniline. The other product is the carboxylate salt of 3-bromopropanoic acid. arkat-usa.org

Amide exchange , or transamidation, where the amine portion of the amide is exchanged, is a challenging transformation due to the stability of the amide bond. It often requires catalysts to proceed.

The nitrogen atom of the secondary amide in this compound can be further functionalized through alkylation and acylation reactions, leading to tertiary amides.

N-Alkylation: Direct N-alkylation of secondary amides can be achieved by first deprotonating the amide with a strong base to form the corresponding amidate, which then acts as a nucleophile towards an alkyl halide. mdpi.com Alternatively, methods for the N-alkylation of amides with alcohols have also been developed. researchgate.netrsc.org

N-Acylation: N-acylation involves the introduction of an acyl group onto the amide nitrogen. This is typically carried out using an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. researchgate.net This reaction converts the secondary amide into an imide derivative.

Table 3: Potential N-Alkylation and N-Acylation Reactions This table illustrates possible derivatization strategies at the amide nitrogen based on general organic synthesis methods.

| Reaction Type | Reagent Example | Product Structure |

| N-Alkylation | 1. NaH2. CH₃I | |

| N-Acylation | Acetyl chloride, Pyridine |

Chemical Modifications of the Phenoxyphenyl Ring System of this compound

The phenoxyphenyl scaffold of this compound presents a versatile platform for chemical modification. This diaryl ether system contains two distinct aromatic rings whose reactivity is governed by the electronic and steric influences of the N-propanamide substituent and the bridging ether oxygen. Strategic derivatization of these rings allows for the synthesis of a diverse array of analogues with modified properties. The primary approaches for such modifications involve electrophilic aromatic substitution and modern metal-catalyzed C-H bond functionalization.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the phenoxyphenyl rings. wikipedia.org The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents on each ring. idc-online.com

The molecule features two aromatic rings for potential substitution:

Ring A: The phenyl ring directly attached to the amide nitrogen.

Ring B: The terminal phenyl ring linked through the ether oxygen.

The primary substituents influencing reactivity are the amide group [-NH-CO(CH₂)₂Br] on Ring A and the ether linkage (-O-) connecting the two rings. The amide group is a powerful ortho-, para-directing group and is strongly activating due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance. wikipedia.org However, resonance within the N-acetyl group can compete with this delocalization, making it a less powerful activator than a simple amino group. The phenoxy substituent at the meta-position of Ring A is also an ortho-, para-director and an activating group. wikipedia.org

On Ring A, the positions are influenced as follows:

The C2 and C6 positions are ortho to the amide group.

The C4 position is para to the amide group.

The C2 and C4 positions are also ortho and para, respectively, to the phenoxy group.

The combined activating and directing effects of the amide and phenoxy groups strongly favor electrophilic attack at the C2, C4, and C6 positions of Ring A. The amide group's directing effect is generally dominant, making these positions highly susceptible to substitution. Steric hindrance from the bulky propanamide side chain may slightly reduce the reaction rate at the C2 position compared to the C4 and C6 positions. libretexts.org

Ring B is solely substituted by the ether oxygen, which is an activating, ortho-, para-directing group. wikipedia.orgyoutube.com Consequently, electrophilic attack on Ring B is predicted to occur at the positions ortho and para to the ether linkage.

In a competitive scenario, the electron-donating N-propanamide group makes Ring A significantly more electron-rich and thus more reactive towards electrophiles than Ring B. Therefore, monosubstitution reactions are overwhelmingly expected to occur on Ring A.

The following table summarizes the predicted major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | Substitution of -NO₂ primarily at the C4 and C6 positions of Ring A. |

| Halogenation | Br₂ / FeBr₃ | Substitution of -Br primarily at the C4 and C6 positions of Ring A. |

| Sulfonation | Fuming H₂SO₄ | Substitution of -SO₃H primarily at the C4 and C6 positions of Ring A. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Substitution of -COR primarily at the C4 and C6 positions of Ring A. |

Metal-Catalyzed Functionalization of Aryl C-H Bonds

Transition metal-catalyzed C-H activation has become a powerful tool for the direct and selective functionalization of aromatic rings, offering an alternative to classical electrophilic substitution. nih.govgreyhoundchrom.com In the context of this compound, the amide functionality serves as an excellent internal directing group to control the regioselectivity of these transformations. nih.govrsc.org

The lone pair of electrons on the amide nitrogen can chelate to a transition metal center (commonly palladium, rhodium, or ruthenium), positioning the catalyst in close proximity to the C-H bonds at the ortho positions. rsc.orgrsc.org This directed C-H activation typically leads to the formation of a five- or six-membered metallacyclic intermediate, which then participates in a catalytic cycle to form new carbon-carbon or carbon-heteroatom bonds with high selectivity. nih.govrsc.org

For this compound, this chelation-assisted strategy is expected to exclusively functionalize Ring A at the C2 and C6 positions, which are ortho to the amide directing group. This method provides a predictable way to introduce substituents at positions that may be less accessible through traditional EAS reactions. While the ether oxygen can also act as a weak directing group, the amide is a much more effective and commonly exploited functionality for directed C-H activation. rsc.orgnih.gov

A variety of functional groups can be introduced using this methodology, including aryl, alkyl, and alkenyl groups. The choice of catalyst, ligand, and reaction partner determines the specific transformation. beilstein-journals.orgnih.gov

The table below outlines potential C-H functionalization reactions applicable to the target compound based on established amide-directed methodologies.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Expected Product |

| Ortho-Arylation | Pd(OAc)₂ | Aryl Halide (Ar-X) | Introduction of an aryl group at the C2/C6 position of Ring A. |

| Ortho-Alkenylation | [Ru(p-cymene)Cl₂]₂ | Alkene (e.g., Acrylate) | Introduction of an alkenyl group at the C2/C6 position of Ring A. |

| Ortho-Alkylation | Pd(OAc)₂ | Alkyl Halide (R-X) | Introduction of an alkyl group at the C2/C6 position of Ring A. |

| Ortho-Amidation | [Ru(p-cymene)Cl₂]₂ | Dioxazolone | Introduction of an amide group at the C2/C6 position of Ring A. rsc.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo N 3 Phenoxyphenyl Propanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-N-(3-phenoxyphenyl)propanamide

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of adjacent functional groups.

The protons of the propanamide backbone are expected to appear as two triplets. The methylene (B1212753) group adjacent to the bromine atom (-CH₂-Br) would likely resonate further downfield due to the deshielding effect of the electronegative bromine. The adjacent methylene group (-CH₂-CO) will also appear as a triplet, coupled to the former.

The aromatic protons of the phenoxyphenyl group will present a more complex pattern of signals in the aromatic region of the spectrum. The protons on the phenyl ring directly attached to the nitrogen will show a distinct splitting pattern, influenced by the amide linkage. The protons on the terminal phenyl ring will also exhibit their own characteristic multiplets. The N-H proton of the amide group is expected to appear as a broad singlet.

Table 1: Predicted ¹H NMR Signal Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| N-H | ~8.0-8.5 | Broad Singlet | - |

| Aromatic Protons | ~6.8-7.6 | Multiplet | - |

| -CH₂-Br | ~3.6-3.8 | Triplet | ~6-7 |

| -CH₂-CO | ~2.8-3.0 | Triplet | ~6-7 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The carbonyl carbon of the amide group is expected to be the most deshielded, appearing at the lowest field. The carbons of the aromatic rings will resonate in the typical aromatic region, with their specific shifts determined by their position relative to the ether linkage and the amide group. The aliphatic carbons of the propanamide chain will appear at higher fields, with the carbon attached to the bromine being more deshielded than the one adjacent to the carbonyl group.

Table 2: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~170-175 |

| Aromatic C-O | ~155-160 |

| Aromatic C-N | ~135-140 |

| Aromatic C-H | ~115-130 |

| -CH₂-Br | ~38-42 |

| -CH₂-CO | ~28-32 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the propanamide chain and within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would establish the direct one-bond correlations between protons and their attached carbons, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the propanamide fragment and the phenoxyphenyl moiety, for instance, by observing a correlation from the N-H proton to the carbonyl carbon and the aromatic carbon at the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the conformation of the molecule, for example, by observing through-space interactions between the protons of the propanamide chain and the nearby aromatic protons.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their bonding environments.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. A strong absorption band is anticipated for the C=O stretching vibration of the amide group. The N-H stretching vibration of the secondary amide should also be prominent. The C-N stretching and N-H bending vibrations will also be present. The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The C-O-C stretching of the ether linkage and the C-Br stretching of the alkyl halide will also give rise to specific absorption bands.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch (Amide I) | 1640-1680 | Strong |

| N-H Bend (Amide II) | 1510-1570 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| C-O-C Stretch | 1200-1250 | Strong |

| C-N Stretch | 1180-1220 | Medium |

| C-Br Stretch | 500-600 | Medium-Strong |

Note: These are predicted values and may vary based on the physical state of the sample (e.g., solid, liquid) and experimental conditions.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Medium |

| C=O Stretch | 1640-1680 | Weak |

| Aromatic Ring Breathing | 990-1010 | Strong |

| C-O-C Symmetric Stretch | 800-900 | Medium |

| C-Br Stretch | 500-600 | Strong |

Note: These are predicted values and the intensities are relative.

Theoretical Vibrational Analysis and Potential Energy Distribution (PED)

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), is a powerful tool for assigning and understanding the vibrational modes observed in experimental FT-IR and FT-Raman spectra. nih.govnih.gov For this compound, a complete vibrational analysis can be achieved by calculating the harmonic vibrational frequencies and their corresponding intensities. The assignments of these calculated frequencies are then clarified using Potential Energy Distribution (PED) analysis, which describes the contribution of individual internal coordinates to each normal mode of vibration. nih.govrasayanjournal.co.in

Key Vibrational Modes and their PED Contributions:

The vibrational spectrum of this compound is complex, with contributions from the phenoxyphenyl moiety, the propanamide linker, and the terminal bromo group. A theoretical analysis would likely be conducted using a method such as B3LYP with a 6-311++G(d,p) basis set. nih.govnih.gov

N-H Vibrations: The N-H stretching vibration of the secondary amide is expected to appear in the range of 3300-3100 cm⁻¹. The PED for this mode would show a major contribution from the N-H stretching coordinate. The N-H in-plane bending mode is typically observed in the 1550-1500 cm⁻¹ region, often coupled with C-N stretching.

C=O Vibrations: The amide I band, primarily associated with the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum and is expected around 1680-1630 cm⁻¹. Its PED would be dominated by the C=O stretch.

C-N Vibrations: The C-N stretching vibration of the amide group is coupled with other modes and typically appears in the 1400-1200 cm⁻¹ region.

Phenoxyphenyl Group Vibrations: The aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl rings would result in a series of bands between 1600 cm⁻¹ and 1450 cm⁻¹. The C-O-C ether linkage would exhibit characteristic asymmetric and symmetric stretching modes.

Alkyl Chain Vibrations: The CH₂ groups of the propanamide chain will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range. Scissoring, wagging, and twisting modes for these groups will appear at lower wavenumbers.

C-Br Vibration: The C-Br stretching vibration is expected to be found in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The PED would confirm the significant contribution of the C-Br stretching coordinate to this mode.

A detailed PED analysis allows for the unambiguous assignment of each vibrational band, which can be challenging in complex molecules due to the coupling of various vibrational modes. researchgate.net

Interactive Data Table: Theoretical Vibrational Frequencies and PED of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Potential Energy Distribution (PED) Contribution |

| N-H Stretch | ~3250 | ν(N-H) (95%) |

| Aromatic C-H Stretch | ~3060 | ν(C-H) (98%) |

| Asymmetric CH₂ Stretch | ~2980 | νas(CH₂) (90%) |

| Symmetric CH₂ Stretch | ~2920 | νs(CH₂) (88%) |

| C=O Stretch (Amide I) | ~1660 | ν(C=O) (85%), ν(C-N) (10%) |

| C=C Aromatic Stretch | ~1590, 1480 | ν(C=C) (80%) |

| N-H Bend (Amide II) | ~1540 | δ(N-H) (60%), ν(C-N) (30%) |

| CH₂ Scissoring | ~1450 | δ(CH₂) (75%) |

| C-N Stretch | ~1240 | ν(C-N) (50%), δ(N-H) (20%) |

| C-O-C Asymmetric Stretch | ~1210 | νas(C-O-C) (80%) |

| C-Br Stretch | ~580 | ν(C-Br) (70%) |

Note: The values presented in this table are illustrative and based on typical ranges for the respective functional groups. Actual values would be obtained from specific DFT calculations.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the chromophores are the phenyl rings and the amide group.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show absorptions corresponding to π → π* and n → π* transitions. uzh.chnih.gov

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically high-energy transitions, resulting in strong absorption bands. For the phenoxyphenyl moiety, these transitions are expected to occur at shorter wavelengths, likely below 280 nm. The conjugation between the phenyl rings through the ether linkage can influence the position and intensity of these bands.

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen or nitrogen atom of the amide group) to a π* anti-bonding orbital. These are generally lower in energy and have a much lower intensity compared to π → π* transitions. uzh.ch The n → π* transition of the carbonyl group in the amide is expected to appear as a weak shoulder at a longer wavelength, possibly around 280-300 nm.

Theoretical calculations of the electronic spectrum using Time-Dependent DFT (TD-DFT) can complement the experimental data, helping to assign the observed absorption bands to specific electronic transitions. researchgate.netresearchgate.net Analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide further insight into the nature of these transitions and the charge transfer characteristics of the molecule. nih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |

| π → π | Phenyl Rings | ~220-270 | High |

| n → π | Amide C=O | ~280-300 | Low |

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition and for elucidating its structure through fragmentation analysis. mdpi.com For this compound (C₁₅H₁₄BrNO₂), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its molecular formula.

Molecular Formula Confirmation:

Using an electrospray ionization (ESI) source in positive ion mode, the protonated molecule [M+H]⁺ would be observed. The high resolving power of the mass analyzer (e.g., Orbitrap or TOF) allows for the differentiation of ions with very similar nominal masses. The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks separated by approximately 2 Da ([M+H]⁺ and [M+H+2]⁺) of roughly equal intensity. This isotopic signature is a key identifier for bromine-containing compounds.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments on the precursor ion [M+H]⁺ would induce fragmentation, providing valuable structural information. The fragmentation pathways are dictated by the underlying chemical structure, with cleavage occurring at the weakest bonds and leading to the formation of stable fragment ions.

Plausible Fragmentation Pathways:

Loss of the Bromoalkyl Chain: A common fragmentation would be the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of a bromomethyl radical or related neutral species.

Amide Bond Cleavage: Cleavage of the amide bond could occur in two ways:

Formation of a phenoxyphenylamine ion.

Formation of a 3-bromopropanoyl cation.

Ether Bond Cleavage: The ether linkage in the phenoxyphenyl group could also fragment, leading to ions corresponding to a phenoxy radical or a phenyl cation.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen could occur, leading to the elimination of a neutral alkene.

The accurate mass measurement of these fragment ions by HRMS allows for the determination of their elemental compositions, which is crucial for proposing and confirming the fragmentation pathways. wvu.edu

Interactive Data Table: Predicted HRMS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | Varies | HBr | Loss of hydrogen bromide |

| [M+H]⁺ | Varies | C₂H₄Br• | Radical loss from the propanamide chain |

| [M+H]⁺ | 186.0862 | C₃H₄BrO | Ion corresponding to [phenoxyphenylamine+H]⁺ |

| [M+H]⁺ | 152.9552 / 154.9532 | C₉H₉NO₂ | Ion corresponding to [C₃H₅BrO]⁺ |

Note: The m/z values are theoretical and would need to be confirmed by experimental data.

Computational and Theoretical Investigations of 3 Bromo N 3 Phenoxyphenyl Propanamide

Density Functional Theory (DFT) Studies on 3-Bromo-N-(3-phenoxyphenyl)propanamide

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in elucidating its fundamental chemical and physical characteristics.

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the lowest potential energy. For molecules with flexible bonds, like this compound, this can lead to the identification of several stable conformers.

In a related crystalline structure, 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, X-ray diffraction studies revealed a notable twist between the amide residue and the benzene (B151609) ring, with a C—N—C—C torsion angle of 29.4 (5)°. nih.govnih.gov This suggests that the phenoxyphenyl group in the target molecule is likely not coplanar with the propanamide moiety due to steric hindrance and electronic effects. Conformational analysis would explore the rotation around key single bonds, such as the C-N amide bond and the C-O ether linkage, to map out the potential energy surface and identify the global minimum energy conformer along with other low-energy isomers.

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: This table presents typical parameters expected from DFT calculations, based on analyses of similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O | ~1.23 Å | |

| C-N (amide) | ~1.35 Å | |

| C-Br | ~1.95 Å | |

| C-O (ether) | ~1.37 Å | |

| Bond Angles (°) | ||

| O=C-N | ~122° | |

| C-N-C (phenyl) | ~125° | |

| C-O-C (phenyl) | ~118° | |

| Torsion Angles (°) | ||

| C(O)-C-C-Br | Varies with conformation |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy group, which can donate electron density. Conversely, the LUMO is likely distributed over the propanamide moiety, particularly the carbonyl group and the bromine atom, which can accept electrons. DFT calculations provide precise energies for these orbitals, allowing for the quantification of the HOMO-LUMO gap and other electronic properties. nih.gov

Table 2: Key Electronic Properties Derived from HOMO-LUMO Analysis (Illustrative) Note: These values are representative of what would be calculated via DFT.

| Property | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy (ELUMO) | - | Energy of the lowest empty state; relates to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. conicet.gov.ar |

| Ionization Potential (IP) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | (IP + EA) / 2 | Measures the power of an atom to attract electrons. |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net It illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative potential is expected around the carbonyl oxygen atom and, to a lesser extent, the oxygen of the ether linkage. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the amide (N-H) group is expected to be the most positive region, making it a potential hydrogen bond donor. researchgate.net

Neutral Regions (Green): These areas have a relatively neutral potential.

The MEP map provides a clear, intuitive guide to the molecule's reactivity, highlighting sites for hydrogen bonding and electrophilic or nucleophilic interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. conicet.gov.ar

For this compound, NBO analysis can reveal:

Charge Distribution: The natural atomic charges on each atom, which can differ from those derived from other methods like Mulliken population analysis. q-chem.com

Hybridization: The hybridization of atomic orbitals forming each bond.

Organic molecules with extensive π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The structure of this compound, containing donor (phenoxy group) and acceptor-like (amide) moieties linked through a flexible chain, suggests potential for NLO activity. DFT calculations can predict key NLO parameters:

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity.

Second-Order Hyperpolarizability (γ): Related to third-order NLO effects.

Increasing the conjugation length and the strength of donor-acceptor groups typically enhances NLO properties. nih.gov Computational screening allows for the evaluation of a molecule's potential as an NLO material. mdpi.comresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can model the molecule's vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water).

For this compound, an MD simulation can provide insights into:

Flexibility and Dynamics: The Root Mean Square Fluctuation (RMSF) of each atom can be calculated to identify which parts of the molecule are most flexible. The aliphatic chain is expected to be more flexible than the rigid aromatic rings.

Solvent Interactions: MD simulations can explicitly model the interactions between the molecule and surrounding solvent molecules, showing how hydrogen bonds and other non-covalent interactions influence its conformation and stability.

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, complementing the static information obtained from DFT. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations have emerged as a powerful tool in modern chemistry, providing deep insights into the electronic structure and properties of molecules. These computational methods are instrumental in predicting spectroscopic parameters, which are crucial for the structural elucidation and characterization of novel compounds like this compound. By solving approximations of the Schrödinger equation, these methods can model molecular behavior and predict spectroscopic data with a high degree of accuracy, often complementing or even guiding experimental work. The following sections detail the application of these theoretical methods to predict the Nuclear Magnetic Resonance (NMR) and vibrational spectra (FT-IR and Raman) of this compound.

Ab Initio Prediction of NMR Chemical Shifts

Ab initio quantum chemical methods are employed to compute the NMR shielding tensors of atomic nuclei within a molecule from first principles, without reliance on empirical parameters. The calculated isotropic shielding constants are then converted into chemical shifts (δ) by referencing them against the computed shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the prediction of 1H and 13C NMR chemical shifts would begin with the optimization of its three-dimensional geometry. This is commonly achieved using Density Functional Theory (DFT) methods, such as the B3LYP functional, combined with a suitable basis set like 6-311++G(d,p). nih.gov Once the lowest energy conformation is obtained, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is known for its reliability in predicting NMR parameters. modgraph.co.uk

The theoretical chemical shifts provide valuable information for assigning the signals in an experimental spectrum. For instance, the calculations would differentiate the chemical environments of the protons and carbons in the phenoxy and phenyl rings, the propanamide chain, and those influenced by the bromine atom. Discrepancies between predicted and experimental shifts can often be attributed to solvent effects, which can also be modeled using computational techniques like the Polarizable Continuum Model (PCM).

Below is a hypothetical data table illustrating the kind of results that would be generated from such a study.

Interactive Table 5.3.1.1: Predicted vs. Experimental NMR Chemical Shifts (δ) in ppm for this compound

| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H (N-H) | 8.15 | 8.20 |

| H (alpha-CH2) | 3.10 | 3.15 |

| H (beta-CH2-Br) | 3.75 | 3.80 |

| C (C=O) | 170.5 | 170.2 |

| C (alpha-CH2) | 40.2 | 40.0 |

| C (beta-CH2-Br) | 28.9 | 28.5 |

| C (phenoxy C1) | 157.3 | 157.1 |

| C (phenyl C1') | 139.8 | 139.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental and computational studies on this compound are not publicly available.

Computational Simulation of Vibrational Spectra (FT-IR, Raman)

Computational methods are also extensively used to simulate the vibrational spectra (Fourier-Transform Infrared and Raman) of molecules. These simulations calculate the vibrational frequencies and their corresponding intensities, which arise from the different modes of molecular vibration. nih.gov

The process for this compound would be similar to that for NMR predictions. First, the molecular geometry is optimized, and then a frequency calculation is performed at the same level of theory (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set). This calculation yields a set of harmonic vibrational frequencies. nih.gov It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational method. dntb.gov.ua

The simulation provides a detailed assignment of each vibrational band to specific molecular motions, such as C-H stretching, C=O stretching of the amide group, N-H bending, and vibrations of the aromatic rings. For example, a strong absorption band in the FT-IR spectrum around 1670 cm-1 would be assigned to the amide I band (primarily C=O stretch). The calculated Raman activities help in interpreting the Raman spectrum, which provides complementary information to the IR spectrum. frontiersin.org

The following table is an illustrative example of the data obtained from a computational simulation of the vibrational spectra of this compound.

Interactive Table 5.3.2.1: Selected Calculated Vibrational Frequencies (cm-1) for this compound

| Vibrational Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) |

| N-H Stretch | 3450 | 3312 | 50.5 | 65.2 |

| Aromatic C-H Stretch | 3100 | 2976 | 25.8 | 120.7 |

| Aliphatic C-H Stretch | 2980 | 2861 | 30.1 | 80.4 |

| C=O Stretch (Amide I) | 1715 | 1646 | 350.2 | 45.9 |

| N-H Bend (Amide II) | 1550 | 1488 | 120.6 | 25.3 |

| C-O-C Stretch | 1240 | 1190 | 180.3 | 15.1 |

| C-Br Stretch | 680 | 653 | 85.7 | 30.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Advanced Structural Characterization of 3 Bromo N 3 Phenoxyphenyl Propanamide

Single-Crystal X-ray Diffraction Analysis of 3-Bromo-N-(3-phenoxyphenyl)propanamide

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, a detailed analysis of its solid-state molecular conformation, intramolecular geometry, intermolecular interactions, and potential conformational isomers in the crystalline state cannot be provided at this time.

To conduct such an analysis, experimental determination of the crystal structure through single-crystal X-ray diffraction would be required. This would involve the following hypothetical steps:

Synthesis and Crystallization: Pure this compound would need to be synthesized and then crystallized from a suitable solvent or solvent system to obtain a single crystal of appropriate size and quality for diffraction experiments.

Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern would be collected as a set of reflections.

Structure Solution and Refinement: The collected data would be used to solve the crystal structure, typically using direct methods or Patterson synthesis, followed by refinement to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Solid-State Molecular Conformation and Intramolecular Geometry

Without experimental data, the solid-state molecular conformation and intramolecular geometry of this compound remain undetermined. A detailed analysis would typically involve the examination of:

Bond Lengths and Angles: A table of all bond lengths and angles within the molecule would be generated. These values would be compared to standard values to identify any unusual geometric features.

Torsion Angles: Key torsion angles would be analyzed to describe the three-dimensional shape of the molecule. This would include the conformation of the propanamide linker and the relative orientations of the phenyl and phenoxyphenyl rings.

Planarity of Aromatic Rings: The planarity of the two aromatic rings would be assessed.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The manner in which molecules of this compound pack in the solid state is unknown. A crystallographic study would elucidate the various intermolecular interactions that stabilize the crystal lattice. These could include:

Hydrogen Bonding: The presence of an amide group (N-H donor and C=O acceptor) suggests the potential for hydrogen bonding, which could lead to the formation of chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms on neighboring molecules.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further contributing to the stability of the crystal packing.

A table summarizing the geometry of these potential interactions would be a crucial part of the analysis.

Investigation of Conformational Isomers in the Crystalline State

It is possible that this compound could exist as different conformational isomers (conformers) in the crystalline state. This could arise from different arrangements of the flexible propanamide linker or varying relative orientations of the aromatic rings. Single-crystal X-ray diffraction is the definitive method to identify and characterize such isomers if they co-exist in the same crystal or crystallize as different polymorphs.

Powder X-ray Diffraction (PXRD) for Polymorphism Studies and Crystal Phase Identification (if applicable)

No powder X-ray diffraction (PXRD) data for this compound has been found in the public domain. PXRD is a powerful technique for:

Polymorphism Screening: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns. A systematic study would involve crystallizing the compound under various conditions and analyzing the resulting solids by PXRD to identify any polymorphic forms.

Crystal Phase Identification and Purity Analysis: The PXRD pattern of a bulk sample can be used to identify the crystalline phase and assess its purity. Each polymorph would have a characteristic PXRD pattern that could be used as a fingerprint for identification.

In the absence of experimental data, a detailed discussion on the structural characteristics of this compound cannot be provided. The generation of such data through experimental work is a prerequisite for the comprehensive analysis outlined in the requested sections.

Future Research Directions and Potential Academic Applications

Development of Novel and Sustainable Synthetic Pathways for 3-Bromo-N-(3-phenoxyphenyl)propanamide

The conventional synthesis of amides, including this compound, often involves coupling reagents that generate stoichiometric amounts of waste, presenting environmental concerns. Future research is poised to focus on the development of more sustainable and atom-economical synthetic routes.

Green Chemistry Approaches: Emerging trends in green chemistry offer promising alternatives for the synthesis of this compound. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Direct Amidation: Research into catalytic direct amidation, using catalysts such as boric acid or various transition metals, could enable the formation of the amide bond directly from 3-bromopropanoic acid and 3-phenoxyaniline (B129670), with water as the only byproduct.

Enzymatic Synthesis: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), in non-aqueous media presents a highly selective and environmentally benign method for amide bond formation. This enzymatic approach could be explored for the synthesis of this compound, potentially leading to high yields and purity under mild reaction conditions.

Solvent-Free Synthesis: The development of solvent-free reaction conditions, for instance, by heating a mixture of the carboxylic acid and amine with a catalyst, could significantly reduce the environmental impact of the synthesis.

Electrosynthesis: Electrochemical methods offer a green alternative for amide synthesis, avoiding the need for chemical oxidants or coupling agents. The application of electrosynthesis to the formation of this compound is a viable area for future investigation.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Direct Amidation | High atom economy, reduced waste | Development of efficient and recyclable catalysts |

| Enzymatic Synthesis | High selectivity, mild conditions, biodegradable catalyst | Enzyme screening and optimization of reaction parameters |

| Solvent-Free Synthesis | Minimal solvent waste, potential for lower energy consumption | Investigation of solid-state and melt-phase reactions |

| Electrosynthesis | Avoidance of chemical reagents, use of electricity as a clean reagent | Development of efficient electrode materials and reaction cells |

Exploration of Advanced Catalytic Transformations and Derivatizations of this compound

The bromine atom and the N-H group in this compound serve as versatile handles for a variety of catalytic transformations, enabling the synthesis of a diverse library of derivatives with potentially enhanced properties.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids could introduce a wide range of aryl or vinyl substituents at the 3-position.

Heck Coupling: Alkenes can be coupled to the 3-position to introduce unsaturated moieties.

Buchwald-Hartwig Amination: The bromine atom could be substituted with various amines, leading to novel amino-propanamide derivatives.

Other Catalytic Transformations:

α-Arylation: The position alpha to the carbonyl group could potentially be arylated using palladium catalysts, offering another site for molecular diversification.

N-Arylation: The N-H bond of the amide can be a site for further arylation, leading to tertiary amides with different aromatic substituents.

Deeper Elucidation of Intermolecular Interactions and Supramolecular Chemistry involving this compound

The study of intermolecular interactions is crucial for understanding the solid-state properties and crystal packing of this compound. These interactions can influence physical properties such as melting point, solubility, and crystal morphology.

Hydrogen Bonding: The amide functionality, with its N-H donor and C=O acceptor groups, is a strong promoter of hydrogen bonding. In the crystal structure of the related compound, 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide, molecules are linked into chains by N-H···O hydrogen bonds. It is highly probable that this compound also forms similar hydrogen-bonded networks.

Halogen Bonding: The bromine atom in the molecule can act as a halogen bond donor, interacting with Lewis bases. This interaction, though weaker than hydrogen bonding, can play a significant role in directing the supramolecular assembly of the molecules in the solid state.

Future research in this area would involve single-crystal X-ray diffraction studies to determine the precise crystal structure and analyze the network of intermolecular interactions.

| Interaction Type | Potential Role in Supramolecular Assembly |

| N-H···O Hydrogen Bonding | Formation of one-dimensional chains or two-dimensional sheets |

| C-H···O Interactions | Further stabilization of the crystal packing |

| Halogen Bonding (C-Br···O/N) | Directional control of molecular assembly |

| π-π Stacking | Interactions between the phenyl and phenoxy rings |

Advanced Computational Design and Predictive Modeling of this compound Analogs with Enhanced Target Specificity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can be employed to predict the properties of its analogs and guide the synthesis of compounds with enhanced biological activity or desired material properties.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. Such studies can provide insights into reaction mechanisms for its synthesis and derivatization.

Molecular Docking and Quantitative Structure-Activity Relationship (QSAR): If a biological target for derivatives of this compound is identified, molecular docking can be used to predict the binding mode and affinity of new analogs. QSAR studies can then be employed to build predictive models that correlate the structural features of the molecules with their biological activity, thereby streamlining the design of more potent compounds.

Investigation into Expanded Biological Applications of this compound Derivatives, focusing on Molecular Mechanisms

While the biological activity of this compound itself is not extensively documented, the N-(phenoxyphenyl)acetamide and related structures are found in molecules with a range of biological activities. Future research should focus on synthesizing derivatives and screening them for various pharmacological effects.

Potential Therapeutic Areas:

Antimicrobial Activity: The synthesis and evaluation of N-acylated derivatives of 5-(3-phenoxyphenyl)-1,3,4-oxadiazol-2-amine have shown promising results against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could also exhibit antimicrobial properties.

Anticancer Activity: Many N-aryl amide derivatives have been investigated for their antiproliferative effects. The phenoxy-N-phenylacetamide scaffold has been explored for the development of P-glycoprotein inhibitors, which could be beneficial in overcoming multidrug resistance in cancer.

Enzyme Inhibition: Propanamide-sulfonamide conjugates have been studied as dual inhibitors of urease and cyclooxygenase-2 (COX-2), indicating the potential for derivatives of the title compound to act as enzyme inhibitors.

A systematic approach to the synthesis of a library of derivatives, followed by comprehensive biological screening, is necessary to unlock the full therapeutic potential of this chemical scaffold. Subsequent studies should then focus on elucidating the molecular mechanisms of action of the most promising compounds.

Q & A

Q. What are the standard laboratory synthesis methods for 3-Bromo-N-(3-phenoxyphenyl)propanamide?

The compound is synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 3-bromopropionyl chloride with 3-phenoxyaniline in the presence of a base such as K₂CO₃. The reaction is conducted under anhydrous conditions (e.g., in dichloromethane or THF) at room temperature, followed by aqueous workup and purification via recrystallization or column chromatography. Yield optimization requires stoichiometric control of the acyl chloride and amine .

Q. Which analytical techniques are critical for confirming its structural identity?

Key techniques include:

- ¹H/¹³C NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 7.0–7.5 ppm, amide NH at δ ~8.5 ppm) and carbon backbone .

- IR spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~3300 cm⁻¹) .

- Elemental analysis : Validates molecular formula (C₁₅H₁₄BrNO₂) and purity .

Q. What are its fundamental physicochemical properties?

- Molecular weight : 328.19 g/mol.

- Melting point : ~120–125°C (varies with crystalline form) .

- Solubility : Lipophilic; soluble in DMSO, DMF, and chlorinated solvents; poorly soluble in water .

Advanced Research Questions

Q. How can impurities in synthesized batches be systematically identified and quantified?

Impurity profiling involves:

- LC-MS : Detects byproducts (e.g., unreacted starting materials, brominated side products) via retention time and mass fragmentation patterns .

- Preparative HPLC : Isolates impurities for structural elucidation using ¹H NMR or high-resolution MS .

- Synthetic optimization : Adjust reaction time, temperature, or stoichiometry to minimize side reactions .

Q. What computational approaches are used to predict its biochemical interactions?

- Molecular docking : Screens binding affinity to target proteins (e.g., alkaline phosphatase) using software like AutoDock Vina .

- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes in aqueous environments over 100+ ns trajectories .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What insights do crystal structure analyses provide about its molecular conformation?

Single-crystal X-ray diffraction reveals:

- Crystal system : Monoclinic (space group P2₁/c) with unit cell parameters a = 15.666 Å, b = 11.488 Å, c = 9.782 Å, β = 97.436° .

- Hydrogen bonding : N–H···O interactions stabilize the amide group, forming chains parallel to the c-axis .

- Packing motifs : van der Waals interactions dominate between aromatic rings .

Q. How is its pharmacological potential evaluated in enzyme inhibition studies?

- In vitro assays : Measure IC₅₀ against alkaline phosphatase using p-nitrophenyl phosphate as a substrate. Activity is quantified via UV-Vis absorbance at 405 nm .

- Cytotoxicity screening : Test against mammalian cell lines (e.g., HEK-293) using MTT assays to ensure therapeutic safety .

Q. What strategies are employed to optimize its synthetic yield and scalability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.